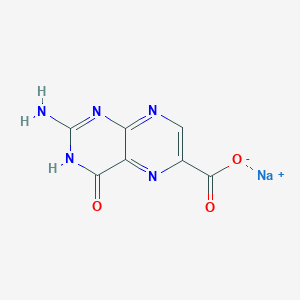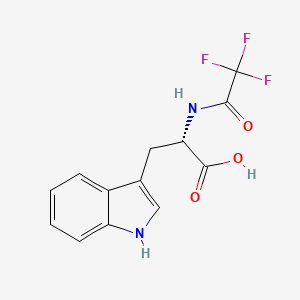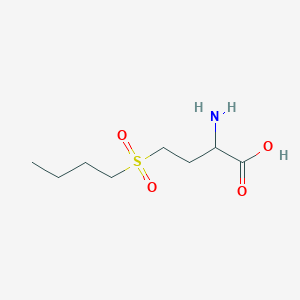
Ethyl Ursodeoxycholate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Ursodeoxycholate is a derivative of Ursodeoxycholic acid, a bile acid that is naturally found in the bile of bears and humans. Ursodeoxycholic acid is known for its therapeutic properties, particularly in the treatment of liver diseases. This compound is synthesized by esterifying Ursodeoxycholic acid with ethanol, resulting in a compound that retains the beneficial properties of Ursodeoxycholic acid while potentially offering improved pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Ursodeoxycholate typically involves the esterification of Ursodeoxycholic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The purification steps may involve multiple stages of filtration, distillation, and crystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl Ursodeoxycholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl Ursodeoxycholate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating liver diseases, gallstones, and other conditions related to bile acid metabolism.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the production of other bioactive compounds.
Mecanismo De Acción
Ethyl Ursodeoxycholate exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It helps to regulate cholesterol levels by reducing the absorption of cholesterol in the intestines and promoting the dissolution of cholesterol-rich gallstones. Additionally, it has cytoprotective properties that protect liver cells from damage and reduce inflammation.
Comparación Con Compuestos Similares
Ursodeoxycholic Acid: The parent compound, known for its therapeutic effects in liver diseases.
Chenodeoxycholic Acid: Another bile acid with similar properties but different pharmacokinetics and side effects.
Tauro-Ursodeoxycholic Acid: A taurine-conjugated form with enhanced solubility and bioavailability.
Uniqueness: Ethyl Ursodeoxycholate is unique due to its esterified form, which may offer improved pharmacokinetic properties compared to its parent compound. This modification can enhance its absorption, distribution, and overall therapeutic efficacy.
Propiedades
Número CAS |
69519-36-4 |
|---|---|
Fórmula molecular |
C₂₆H₄₄O₄ |
Peso molecular |
420.63 |
Sinónimos |
(3α,5β,7β)-3,7-Dihydroxy-cholan-24-oic Acid Ethyl Ester; Ursodeoxycholic Acid Ethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B1144773.png)

![(1R,14S)-13-(5,6-dimethylhept-3-en-2-yl)-7-(5-hydroxy-2-methylcyclohexen-1-yl)-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B1144777.png)

![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)

